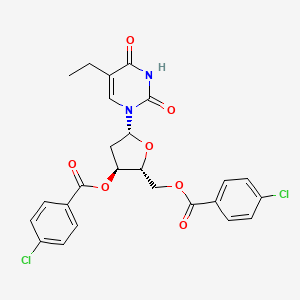
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a building block for synthesizing a wide range of compounds, such as peptides, proteins, and other biomolecules. Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Wirkmechanismus
Ac-DL-Val(4,4,4-triF)-OH has been found to act as a competitive inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It has been found to have a high affinity for certain enzymes, such as tyrosine kinase, and has been used in the study of enzyme inhibition.
Biochemical and Physiological Effects
Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as tyrosine kinase. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, it has been found to have antioxidant and free radical scavenging activity.
Vorteile Und Einschränkungen Für Laborexperimente
Ac-DL-Val(4,4,4-triF)-OH has a number of advantages and limitations for use in lab experiments. One of the major advantages of using Ac-DL-Val(4,4,4-triF)-OH is that it is a synthetic compound and is relatively easy to synthesize. This makes it an ideal building block for synthesizing a wide range of compounds. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, Ac-DL-Val(4,4,4-triF)-OH is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
For research include the development of new methods for synthesizing Ac-DL-Val(4,4,4-triF)-OH, the development of new applications for Ac-DL-Val(4,4,4-triF)-OH, and the development of new methods for studying the biochemical and physiological effects of Ac-DL-Val(4,4,4-triF)-OH. In addition, future research could focus on the development of new methods for studying the mechanism of action of Ac-DL-Val(4,4,4-triF)-OH and the development of new methods for using Ac-DL-Val(4,4,4-triF)-OH in drug design and drug metabolism studies.
Synthesemethoden
Ac-DL-Val(4,4,4-triF)-OH can be synthesized from a variety of starting materials, such as 4-fluoro-DL-valine, trifluoroacetic acid, and acetic anhydride. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction can be carried out in the presence of an inert gas, such as nitrogen or argon, to prevent the formation of unwanted byproducts. The resulting product is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Val(4,4,4-triF)-OH has been used in a variety of scientific research applications. It has been used as a building block for synthesizing peptides, proteins, and other biomolecules. It has also been used as a substrate for enzyme assays and as a reagent for chemical reactions. It has been used in the study of enzyme kinetics and the study of enzyme inhibition. It has also been used in the study of drug metabolism and the design of new drugs.
Eigenschaften
IUPAC Name |
2-acetamido-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3(7(8,9)10)5(6(13)14)11-4(2)12/h3,5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWXZQVQWBUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)










